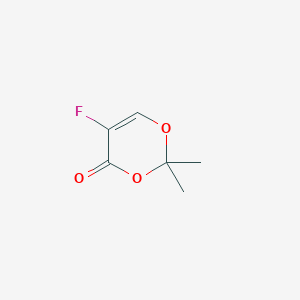
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one, also known as FDDO, is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a dioxin ring with a fluorine atom and two methyl groups attached to it. FDDO has been synthesized using different methods, and it has been found to have various biochemical and physiological effects.
Mecanismo De Acción
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one inhibits PTPs by covalently modifying the active site of the enzyme. This modification leads to the inactivation of the enzyme and the disruption of cellular signaling pathways that are regulated by PTPs. 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has been found to be a selective inhibitor of certain PTPs, which makes it a valuable tool for studying the function of specific PTPs in biological processes.
Efectos Bioquímicos Y Fisiológicos
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting PTPs that are overexpressed in cancer cells. 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has also been found to have anti-inflammatory effects by inhibiting PTPs that are involved in the regulation of inflammatory signaling pathways. In addition, 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has been found to have neuroprotective effects by inhibiting PTPs that are involved in the regulation of neuronal signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has several advantages as a tool for studying PTPs. It is a potent and selective inhibitor of certain PTPs, which makes it a valuable tool for studying the function of specific PTPs in biological processes. 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one is also stable and easy to handle, which makes it a convenient tool for laboratory experiments. However, 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has some limitations. It is a reactive compound that can react with other biomolecules in cells, which can lead to off-target effects. In addition, 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has limited solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has great potential for future research. One area of research is the development of new drugs that target PTPs using 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one as a lead compound. Another area of research is the identification of new targets for 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one. Recent studies have shown that 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one can inhibit other enzymes besides PTPs, which opens up new avenues for research. In addition, the development of new methods for synthesizing 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one and its derivatives could lead to the discovery of new compounds with improved properties. Overall, 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one is a valuable tool for studying PTPs and has great potential for future research.
Métodos De Síntesis
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one can be synthesized using different methods. One of the most commonly used methods is the reaction between 2,2-dimethyl-1,3-dioxolane-4,5-dione and fluorine gas in the presence of a catalyst. This method yields 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one in good yield and purity. Other methods that have been reported in the literature include the reaction between 2,2-dimethyl-1,3-dioxolane-4,5-dione and N-fluorobenzenesulfonimide, and the reaction between 2,2-dimethyl-1,3-dioxolane-4,5-dione and N-fluoropyridinium salts.
Aplicaciones Científicas De Investigación
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has been widely used in scientific research as a tool to study various biological processes. It has been found to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in the regulation of cellular signaling pathways. 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has been used to study the role of PTPs in various diseases, including cancer, diabetes, and autoimmune disorders. It has also been used to study the mechanism of action of other drugs that target PTPs.
Propiedades
Número CAS |
144765-13-9 |
|---|---|
Nombre del producto |
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one |
Fórmula molecular |
C6H7FO3 |
Peso molecular |
146.12 g/mol |
Nombre IUPAC |
5-fluoro-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C6H7FO3/c1-6(2)9-3-4(7)5(8)10-6/h3H,1-2H3 |
Clave InChI |
JIIWHSACFRNLJV-UHFFFAOYSA-N |
SMILES |
CC1(OC=C(C(=O)O1)F)C |
SMILES canónico |
CC1(OC=C(C(=O)O1)F)C |
Sinónimos |
4H-1,3-Dioxin-4-one,5-fluoro-2,2-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




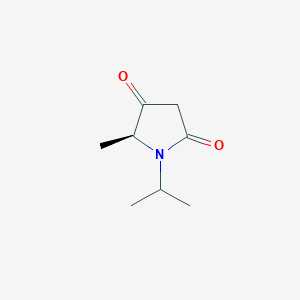
![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B114335.png)
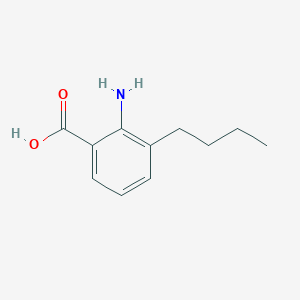
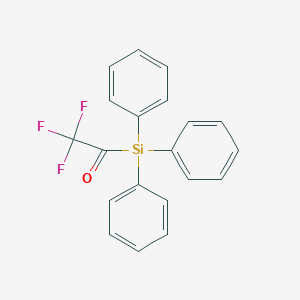
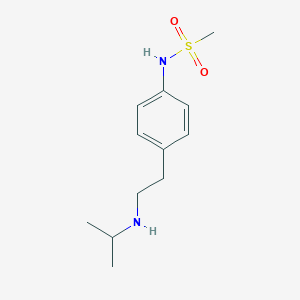
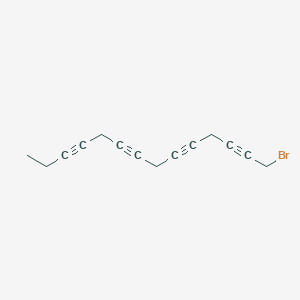

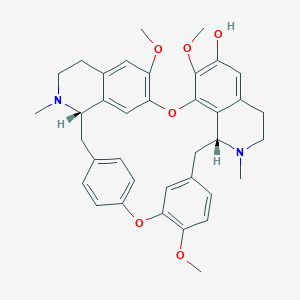
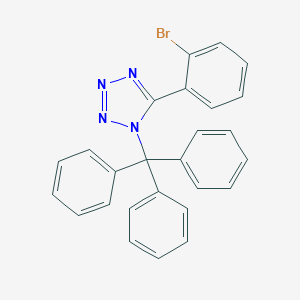
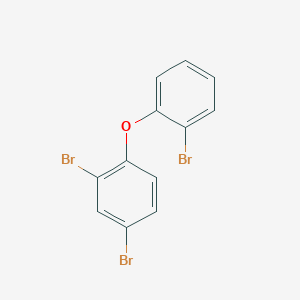
![2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B114360.png)
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B114361.png)
![Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide](/img/structure/B114363.png)